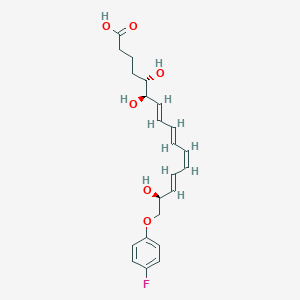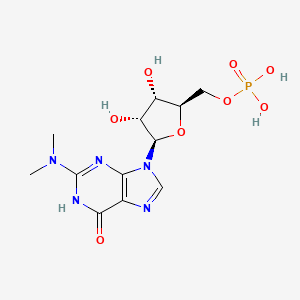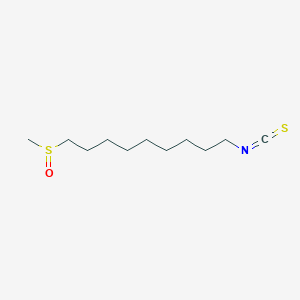![molecular formula C₁₈H₂₅NO₃ B1145026 1,3,4,6,7,11b-ヘキサヒドロ-9-ヒドロキシ-10-メトキシ-3-(2-メチルプロピル)-2H-ベンゾ[a]キノリジン-2-オン CAS No. 149183-89-1](/img/new.no-structure.jpg)
1,3,4,6,7,11b-ヘキサヒドロ-9-ヒドロキシ-10-メトキシ-3-(2-メチルプロピル)-2H-ベンゾ[a]キノリジン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one is a benzoquinolizine derivative. This compound is known for its pharmacological properties, particularly as an inhibitor of the vesicular monoamine transporter 2 (VMAT2). It has been studied for its potential therapeutic applications in treating hyperkinetic movement disorders.
科学的研究の応用
1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various benzoquinolizine derivatives.
Biology: Studied for its effects on monoamine transporters and neurotransmitter regulation.
Medicine: Investigated for its potential in treating hyperkinetic movement disorders, such as Huntington’s disease and tardive dyskinesia.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one typically involves the following steps:
Acylation: 3-(3,4-Dimethoxyphenethylamino) propionitrile is acylated with the chloride of various ethyl alkylhydrogenmalonates.
Esterification: The resulting product is esterified to yield the corresponding diester-amides.
Cyclization: The diester-amides are cyclized by refluxing with phosphoryl chloride to form the desired benzoquinolizine compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic route described above can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.
化学反応の分析
Types of Reactions
1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its dihydro derivatives.
Substitution: The methoxy and hydroxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted benzoquinolizine derivatives.
作用機序
The compound exerts its effects primarily by inhibiting the vesicular monoamine transporter 2 (VMAT2). This inhibition leads to a decrease in the uptake of monoamines into synaptic vesicles, resulting in reduced neurotransmitter release. The molecular targets include presynaptic and postsynaptic dopamine receptors, which are affected by the altered monoamine levels .
類似化合物との比較
Similar Compounds
Tetrabenazine: A well-known VMAT2 inhibitor used in the treatment of hyperkinetic movement disorders.
Dihydrotetrabenazine: A metabolite of tetrabenazine with similar pharmacological properties.
Reserpine: Another VMAT2 inhibitor, though with a different chemical structure and broader pharmacological effects.
Uniqueness
1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one is unique due to its specific structural features, such as the methoxy and hydroxy groups, which contribute to its distinct pharmacological profile. Its selective inhibition of VMAT2 makes it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
149183-89-1 |
|---|---|
分子式 |
C₁₈H₂₅NO₃ |
分子量 |
303.4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





